molecular formula C14H23NO2 B13582750 tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate

tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate

Cat. No.: B13582750
M. Wt: 237.34 g/mol
InChI Key: ZHEBRDTYNKREON-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by its tert-butyl group, a cyclohexyl ring, and a prop-2-yn-1-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative containing a prop-2-yn-1-yl group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl carbamate, cyclohexyl derivatives, and appropriate catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the activity of specific enzymes and their role in biological processes .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of various chemical products. It serves as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The prop-2-yn-1-yl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate is unique due to its specific structure, which includes a cyclohexyl ring and a prop-2-yn-1-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

tert-butyl N-(4-prop-2-ynylcyclohexyl)carbamate

InChI

InChI=1S/C14H23NO2/c1-5-6-11-7-9-12(10-8-11)15-13(16)17-14(2,3)4/h1,11-12H,6-10H2,2-4H3,(H,15,16)

InChI Key

ZHEBRDTYNKREON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC#C

Origin of Product

United States

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